molecular formula C5HCl2FN2O2 B14068444 2,6-Dichloro-3-fluoro-5-nitropyridine

2,6-Dichloro-3-fluoro-5-nitropyridine

Cat. No.: B14068444
M. Wt: 210.97 g/mol
InChI Key: LHONCJSOLHBCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoro-5-nitropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further chlorination and nitration reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and nitration processes, utilizing efficient and cost-effective reagents and catalysts. The use of advanced fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of pyridine N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethylformamide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 2,6-dichloro-3-fluoro-5-aminopyridine.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-nitropyridine is largely dependent on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dichloro-3-nitropyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    3-Fluoro-2-nitropyridine: Similar structure but with different substitution pattern, leading to distinct chemical properties.

    2,6-Dichloro-5-nitropyridine: Similar but without the fluorine atom, affecting its chemical behavior and applications.

Uniqueness: 2,6-Dichloro-3-fluoro-5-nitropyridine is unique due to the presence of both chlorine and fluorine atoms along with the nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2,6-dichloro-3-fluoro-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2FN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHONCJSOLHBCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.